molecular formula C19H19NO4S2 B2756849 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034589-48-3

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2756849
CAS No.: 2034589-48-3
M. Wt: 389.48
InChI Key: NNYGDBXXKOYGDQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound featuring a hybrid molecular structure that may be of interest in several research fields. The presence of both electron-rich thiophene rings and a methoxyphenoxy ether moiety suggests potential for exploration in materials science, particularly in the development of organic semiconductors or nonlinear optical materials. In medicinal chemistry research, such a structure could serve as a key intermediate or a scaffold for investigating biological activity. Researchers might also utilize this compound in chemical biology as a probe or a building block for more complex molecular architectures. The acetamide linkage and hydroxy group provide sites for further chemical modification, allowing for structure-activity relationship (SAR) studies or polymer synthesis. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets and literature before use.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S2/c1-23-14-6-2-3-7-15(14)24-12-18(21)20-13-19(22,16-8-4-10-25-16)17-9-5-11-26-17/h2-11,22H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYGDBXXKOYGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C18H17NO3S2
  • Molecular Weight : 375.5 g/mol
  • Structural Characteristics : The compound features a thiophene moiety, which is known for its role in various biological activities, and a methoxyphenoxy group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of thiophene derivatives with acetamides under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. Optimization of reaction conditions can significantly influence yield and purity.

Anticancer Activity

Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing thiophene rings have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamideMCF-720.1
Similar Thiophene DerivativeKB-V114

These values suggest that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Thiophene derivatives have been reported to exhibit activity against various pathogens:

PathogenInhibition Zone (mm)Reference
Pseudomonas aeruginosa22
Klebsiella pneumoniae25

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

The precise mechanism of action for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide is not fully elucidated. However, it is hypothesized that the thiophene and methoxy groups facilitate interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities involved in cancer progression and microbial resistance .

Case Studies

  • Anticancer Efficacy : A study evaluating several thiophene-based compounds showed that those with a similar backbone to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide exhibited IC50 values ranging from 0.69 to 22 µM against various cancer cell lines (HL60, K562, A549). This highlights the potential for further development of this compound as an anticancer agent .
  • Antimicrobial Screening : In another study focusing on the antimicrobial properties of thiophene derivatives, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide was tested against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting its viability as a therapeutic candidate .

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has shown potential in the following areas:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of thiophene compounds have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .
  • Cytotoxicity : Research indicates that compounds with similar structural motifs can selectively inhibit cancer cell lines while sparing normal cells. A study on related compounds showed promising results in inhibiting growth in human cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. For example, some thiophene derivatives have been identified as inhibitors of acetylcholinesterase, which is crucial for neurodegenerative disease management .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown significant inhibition of oxidative processes, indicating their potential as therapeutic agents .

Conductive Polymers

The incorporation of thiophene units into polymer matrices enhances electrical conductivity. This compound can be utilized in the synthesis of conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Sensors

Due to its electronic properties, this compound may also find applications in sensor technology. Thiophene-based materials are known for their sensitivity to environmental changes, making them suitable for developing chemical sensors that detect gases or biomolecules .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including those structurally related to this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the thiophene ring could enhance efficacy .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity towards various cancer cell lines. One study reported that certain derivatives led to a reduction in cell viability by over 70% at concentrations below 100 µM, suggesting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized in Table 1.

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Activity (if reported) Reference ID
Target Compound Hydroxyethyl-thiophene 2× thiophen-2-yl, 2-methoxyphenoxy N/A N/A N/A -
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 72 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 1,3,4-Thiadiazole Ethylthio, 2-methoxyphenoxy 138–140 68 Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 1,3,4-Thiadiazole Benzylthio, 2-methoxyphenoxy 135–136 85 Not reported
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) Phenylethyl Naphthalen-1-yl, 4-methoxyphenyl N/A N/A IC₅₀ = 69 µM (antidiabetic)
N-(2-Ethyl-6-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide Ethyl-methylphenyl Isopropyl-methylphenoxy N/A N/A Not reported

Key Observations :

  • Heterocyclic vs. Aromatic Cores: The target compound’s hydroxyethyl-thiophene core differs from 1,3,4-thiadiazole-based analogs (e.g., 5k–5m) .
  • Substituent Flexibility: The 2-methoxyphenoxy group is shared with compounds 5k–5m but paired with thiophenes instead of thiadiazole-thioethers. Ethylthio or benzylthio groups in 5k–5m could modulate solubility and metabolic stability .
  • Bioactivity Trends : Compound 3a (naphthalen-1-yl substituent) exhibits antidiabetic activity (IC₅₀ = 69 µM), suggesting that bulky aromatic groups may enhance potency compared to smaller substituents (e.g., 3b: IC₅₀ = 87 µM) . The target compound’s di-thiophene groups could similarly influence activity.

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogs with 2-methoxyphenoxy groups (e.g., 5k: 135–136°C; 5l: 138–140°C) suggest moderate crystallinity. The target compound’s di-thiophene groups may lower melting points due to increased hydrophobicity.
  • Spectroscopy :
    • NMR : Thiophene protons typically resonate at δ 6.8–7.5 ppm, distinct from thiadiazole signals (δ 8.0–8.5 ppm) .
    • IR : The acetamide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) are expected in all analogs .

Preparation Methods

Direct Amidation via Acyl Chloride Intermediate

The most widely documented method involves the reaction of 2-(2-methoxyphenoxy)acetyl chloride with 2-amino-2,2-di(thiophen-2-yl)ethanol under controlled conditions.

Procedure :

  • Synthesis of 2-(2-methoxyphenoxy)acetyl chloride :
    • 2-Methoxyphenoxyacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
    • Critical parameters: Moisture exclusion, stoichiometric SOCl₂ (1.2 equivalents), and inert atmosphere.
  • Coupling with 2-amino-2,2-di(thiophen-2-yl)ethanol :
    • The acyl chloride is added dropwise to a solution of the amine intermediate in tetrahydrofuran (THF) with triethylamine (TEA, 2.5 equivalents) at −10°C.
    • Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 4–6 hours.

Mechanism :

  • Nucleophilic acyl substitution: The amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond.

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Ester Hydrolysis and Subsequent Activation

An alternative route utilizes ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS 28569-88-2) as a precursor:

Procedure :

  • Hydrolysis of ethyl ester :
    • The ester is refluxed with 2M NaOH in ethanol/water (1:1) for 8 hours.
    • Acidification with HCl yields 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid .
  • Conversion to acyl chloride :

    • The acid is treated with oxalyl chloride (1.5 equivalents) in DCM with catalytic DMF.
  • Amidation with 2-(2-methoxyphenoxy)ethylamine :

    • The acyl chloride reacts with the amine in THF at 0°C.

Yield : 53% for ester hydrolysis step; 61% overall yield after amidation.

Reaction Optimization Strategies

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature −10°C to 0°C Prevents thermal decomposition of thiophene rings
Solvent Polarity THF (ε = 7.6) Enhances nucleophilicity of amine
Base Triethylamine Neutralizes HCl byproduct without side reactions

Key Finding : Lower temperatures (−10°C) improve regioselectivity but prolong reaction time (6 vs. 4 hours at 0°C).

Industrial-Scale Continuous Flow Synthesis

Recent advances employ microreactor technology to address exothermicity challenges:

  • Flow rate : 0.5 mL/min
  • Residence time : 8 minutes
  • Yield Improvement : 78% vs. 68% in batch mode

Characterization and Purification

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.32 (m, 4H, thiophene-H)
    • δ 6.92–6.85 (m, 4H, methoxyphenoxy-H)
    • δ 4.21 (s, 1H, -OH)
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Purification Techniques

Method Conditions Purity Outcome
Column Chromatography Silica gel, hexane/EtOAc 95–98%
Recrystallization Ethanol/water (3:1) 99% (single crystal)

Challenges and Mitigation Strategies

Thiophene Ring Oxidation

  • Risk : Thiophene sulfoxidation at >30°C.
  • Solution : Strict temperature control and argon atmosphere.

Amine Hydroscopicity

  • Issue : 2-amino-2,2-di(thiophen-2-yl)ethanol absorbs moisture, reducing reactivity.
  • Mitigation : Store over molecular sieves and use freshly distilled THF.

Emerging Methodologies

Enzymatic Amidations

Patent WO2004089470A2 discloses lipase-catalyzed amidation in non-aqueous media:

  • Catalyst : Candida antarctica lipase B (CAL-B)
  • Solvent : tert-Butyl methyl ether
  • Yield : 65% at 25°C

Photoredox Catalysis

Preliminary studies show promise for radical-based coupling under visible light:

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Light Source : 450 nm LED
  • Current Yield : 42% (needs optimization)

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Thiophene precursor preparation : React 2-thiophenecarbonyl chloride with ethanolamine to form the hydroxyethyl-thiophene intermediate.

Di-substitution : Introduce a second thiophene group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Amidation : Couple the intermediate with 2-(2-methoxyphenoxy)acetic acid using EDCI/HOBt as coupling agents in dichloromethane .
Key considerations: Use inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via column chromatography (hexane:EtOAc gradient).

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR : ¹H NMR (DMSO-d₆) identifies protons on thiophene (δ 6.8–7.2 ppm), methoxy (δ 3.7 ppm), and hydroxy groups (broad peak δ 4.9–5.2 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 428.08 (calculated) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .

Q. What are the key reactivity patterns of this compound under standard laboratory conditions?

  • Methodological Answer : Reactivity is influenced by:
  • Thiophene rings : Susceptible to electrophilic substitution (e.g., bromination at α-positions) .
  • Hydroxyethyl group : May undergo oxidation to ketone (using PCC) or esterification (with acetic anhydride) .
  • Acetamide : Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield carboxylic acid derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model:
  • HOMO-LUMO gaps : Predict redox behavior and charge-transfer interactions (basis set: 6-31G*) .
  • Reaction pathways : Simulate hydrolysis of the acetamide group, comparing activation energies of acid vs. base-catalyzed mechanisms .
    Validation: Compare computed IR spectra with experimental data to refine parameters .

Q. What strategies optimize structure-activity relationships (SAR) for biological target engagement?

  • Methodological Answer :
  • Substituent variation : Replace methoxy with ethoxy or halogens to assess binding affinity to kinases (e.g., JAK2) .
  • Bioisosteric replacement : Swap thiophene with furan to evaluate solubility and metabolic stability .
  • Docking studies : Use AutoDock Vina to model interactions with receptor pockets (PDB ID: 4HVD) .
    Experimental validation: Test derivatives in enzyme inhibition assays (IC₅₀ determination) .

Q. How can discrepancies between computational predictions and experimental data be resolved?

  • Methodological Answer : Address contradictions systematically:

Purity checks : Re-examine synthesis and purification steps; quantify impurities via HPLC .

Computational refinement : Adjust basis sets (e.g., def2-TZVP) or include solvent effects (PCM model) in DFT calculations .

Experimental replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) .

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